molecular formula C14H16N8O5 B2711920 5-(2-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 887200-22-8

5-(2-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2711920
CAS RN: 887200-22-8
M. Wt: 376.333
InChI Key: VYWGMRPTLOWETL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C14H16N8O5 and its molecular weight is 376.333. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activities and Synthesis

Pyrimidine-2,4,6-trione derivatives, closely related to the compound of interest, have been synthesized and studied for their catalytic activities. For instance, pyrimidine-2,4,6-trione copper(II) complexes have been prepared and characterized, demonstrating moderate catalytic activity in the peroxidative oxidation of cyclohexane under mild conditions in acetonitrile (Fırıncı, 2019). These findings indicate the potential use of such complexes in catalytic processes, highlighting the relevance of pyrimidine-2,4,6-trione derivatives in synthetic chemistry.

Coordination Ability and Antimicrobial Activity

Derivatives of pyrimidine-2,4,6-trione have also been explored for their coordination ability and antimicrobial activities. Arylhydrazones of barbituric acid, a structurally similar compound, have shown promising results when used to synthesize CoII, CoII/III, and CuII complexes. These complexes have displayed varying degrees of activity in the peroxidative oxidation of alkanes, with some achieving yields up to 21% and turnover numbers (TON) up to 213 (Palmucci et al., 2015). This research suggests the potential of pyrimidine-2,4,6-trione derivatives in the development of new catalytic agents for chemical reactions.

Biological and Antimicrobial Applications

Further research into pyrimidine and related heterocyclic compounds has uncovered their potential in biological applications. For instance, novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested for their antibacterial, antifungal, anti-HIV, and anticancer activities. Many of these compounds have shown significant antifungal activity, with a few also exhibiting anticancer potential (Rida et al., 1996). This suggests that modifications to the pyrimidine-2,4,6-trione structure could lead to effective antimicrobial and anticancer agents.

Molecular Structure and Tautomerism Studies

The study of pyrimidine-2,4,6-trione derivatives extends to understanding their molecular structure and tautomerism. Research focusing on 1,3-dimethyl pyrimidine-2,4,6-trione s-triazinyl hydrazine/hydrazone derivatives has revealed a wide range of biological activities associated with these compounds. The exploration of their molecular structure and tautomerism has provided insights into their stability and reactivity, which are crucial for their potential applications in medicinal chemistry (Sharma et al., 2017).

properties

IUPAC Name

7-butyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O5/c1-3-4-5-22-7-8(21(2)14(27)18-11(7)25)15-12(22)20-19-6-9(23)16-13(26)17-10(6)24/h3-5H2,1-2H3,(H,18,25,27)(H3,16,17,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHWMCLBDCJZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N=NC3=C(NC(=O)NC3=O)O)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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